5-Chloro-3,6-dimethylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dimethylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one typically involves the chlorination of 3,6-dimethylpyrazin-2-one. One common method is the reaction of 3,6-dimethylpyrazin-2-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrazines depending on the nucleophile used
Scientific Research Applications
5-Chloro-3,6-dimethylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazine ring. The chlorine and methyl groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,6-dimethylpyrazin-2-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
5-chloro-3-methylpyrazin-2-one: Similar structure but with only one methyl group, potentially affecting its properties.
5-chloro-1H-pyrazin-2-one: Lacks the methyl groups, which can influence its chemical behavior and applications.
Uniqueness
5-Chloro-3,6-dimethylpyrazin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.
Properties
IUPAC Name |
5-chloro-3,6-dimethyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)6(10)9-3/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZITTVDRXKCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.